molecular formula C19H14ClN3O2 B3869197 N-(4-chlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide

N-(4-chlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide

Cat. No.: B3869197
M. Wt: 351.8 g/mol
InChI Key: QQSXAXFTOCTYPU-CIAFOILYSA-N
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Description

N-(4-chlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide: is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a naphthalenylmethylidene group, and a hydrazinyl-oxoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide typically involves the condensation of 4-chlorobenzaldehyde with naphthalen-1-ylmethylidenehydrazine, followed by the reaction with oxalyl chloride to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. Researchers investigate its ability to interact with biological targets, aiming to develop new pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and pigments. Its unique chemical properties make it suitable for various applications in manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-N-ethylamine
  • N-(4-chlorophenyl)formamide
  • Alanine, N-[(4-chlorophenyl)methylene]-, ethyl ester

Uniqueness: N-(4-chlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide stands out due to its combination of a chlorophenyl group and a naphthalenylmethylidene group, which imparts unique chemical and biological properties. This structural uniqueness allows for diverse applications and makes it a valuable compound in scientific research.

Properties

IUPAC Name

N-(4-chlorophenyl)-N'-[(E)-naphthalen-1-ylmethylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2/c20-15-8-10-16(11-9-15)22-18(24)19(25)23-21-12-14-6-3-5-13-4-1-2-7-17(13)14/h1-12H,(H,22,24)(H,23,25)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSXAXFTOCTYPU-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide
Reactant of Route 2
N-(4-chlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide
Reactant of Route 3
N-(4-chlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide
Reactant of Route 4
N-(4-chlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide
Reactant of Route 5
N-(4-chlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide
Reactant of Route 6
N-(4-chlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide

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